n-Fmoc-a-methyl-DL-phenylalanine
Description
Significance of Non-Canonical Amino Acids in Peptide Science
The 20 canonical amino acids, encoded by the genetic code, form the primary building blocks of proteins and peptides, governing a vast array of cellular functions. nih.govacs.org However, the exploration of non-canonical amino acids (ncAAs), which are not directly encoded by the genetic code, has opened up new frontiers in peptide drug discovery and materials science. nih.govacs.orgnih.gov The incorporation of ncAAs into peptide sequences offers a powerful strategy to enhance their therapeutic properties, such as increased stability, improved receptor binding, and altered pharmacokinetic profiles. nih.govresearchgate.net
The inspiration for using ncAAs often comes from nature itself, with many bioactive natural products containing unique amino acid structures. nih.gov Medicinal chemists are increasingly leveraging this expanded chemical toolbox to construct designer peptides with improved drug-like characteristics. nih.govacs.org The introduction of ncAAs can confer novel structural and functional attributes to peptides, allowing for the development of new biomaterials and therapeutic agents with enhanced efficacy and specificity. researchgate.netrsc.org
Rationale for α-Methylation in Amino Acid Design and its Impact on Peptide Structure
A key modification in the design of non-canonical amino acids is α-methylation, where the hydrogen atom at the α-carbon is replaced by a methyl group. nih.gov This seemingly simple alteration has profound consequences for the conformational properties of the amino acid and the resulting peptide. The presence of the α-methyl group restricts the rotation around the peptide bond, thereby reducing the conformational flexibility of the peptide backbone. nih.govenamine.net
This restriction often leads to the stabilization of specific secondary structures, most notably helical conformations. nih.gov For instance, the incorporation of α-methylated amino acids has been shown to enhance the helicity of apolipoprotein A-I mimetic peptides, which in turn improved their capacity for cholesterol efflux. nih.gov Furthermore, α-methylation can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's resistance to proteolysis and enhancing its in vivo stability. enamine.netnih.gov This modification is a valuable tool in drug design for creating more robust and effective peptide-based therapeutics. enamine.net
Role of Fmoc Protection in Facilitating Synthetic Strategies
The synthesis of peptides, particularly those containing modified amino acids, relies heavily on the use of protecting groups to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com The popularity of the Fmoc strategy stems from its mild deprotection conditions. The Fmoc group is base-labile and can be readily removed with a weak base like piperidine (B6355638), leaving acid-labile side-chain protecting groups and the peptide-resin linkage intact. wikipedia.orgaltabioscience.comamericanpeptidesociety.org
This orthogonality allows for the selective deprotection and coupling of amino acids in a stepwise manner, which is crucial for the synthesis of complex peptides. altabioscience.comtotal-synthesis.com The Fmoc group also offers the advantage of easy reaction monitoring, as the dibenzofulvene byproduct released during deprotection can be quantified by UV spectroscopy. wikipedia.org The compatibility of Fmoc chemistry with a wide range of solvents and reagents, coupled with its suitability for automation, has made it the preferred method for modern peptide synthesis. altabioscience.comtotal-synthesis.com
Overview of Current Research Trajectories for n-Fmoc-α-methyl-DL-phenylalanine
N-Fmoc-α-methyl-DL-phenylalanine is a key building block in several areas of advanced chemical research. Its primary application lies in the synthesis of peptides with unique structural and functional properties. Researchers are utilizing this compound to investigate the effects of α-methylation on peptide conformation, stability, and biological activity. chemimpex.comchemimpex.com
One significant area of research is the development of peptide-based therapeutics. The incorporation of α-methyl-phenylalanine can lead to peptides with enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles. chemimpex.comchemimpex.com This is particularly valuable in the design of drugs that need to remain active in the body for longer periods. chemimpex.com
Furthermore, n-Fmoc-α-methyl-DL-phenylalanine is being used to create novel biomaterials. The self-assembly of Fmoc-dipeptides containing α-methyl-L-phenylalanine has been shown to form hydrogels, with the position of the methyl group influencing the morphology of the resulting nanostructures. researchgate.netmdpi.com These materials have potential applications in tissue engineering and drug delivery. mdpi.com The D-configuration of the phenylalanine in the DL-mixture can also introduce unique properties related to receptor binding and enzymatic resistance. cymitquimica.com
Interactive Data Table: Properties of n-Fmoc-α-methyl-phenylalanine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Chirality |
| n-Fmoc-α-methyl-L-phenylalanine | C25H23NO4 | 401.45 | Not specified | L-isomer |
| n-Fmoc-α-methyl-D-phenylalanine | C25H23NO4 | 401.5 | 128 - 135 | D-isomer |
| N-Fmoc-4-methyl-L-phenylalanine | C25H23NO4 | Not specified | 165.0-175.0 | L-isomer |
Data sourced from Biosynth, Chem-Impex, and Thermo Scientific. chemimpex.combiosynth.comthermofisher.com
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBKBAAOPOXFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc α Methyl Dl Phenylalanine and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the dominant method for peptide synthesis. peptide.com It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comnih.gov The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy due to its facile removal under mild basic conditions, typically with piperidine (B6355638). researchgate.netub.edu
Integration as a Key Building Block in Fmoc-SPPS
N-Fmoc-α-methyl-DL-phenylalanine serves as a crucial building block in Fmoc-SPPS for creating peptides with unique structural and functional properties. chemimpex.com The Fmoc group provides temporary protection of the amino group, allowing for the sequential addition of other amino acids to the peptide chain. peptide.comchemimpex.com The α-methyl group on the phenylalanine residue introduces steric hindrance, which can be both a challenge and an advantage. This modification can increase the peptide's resistance to enzymatic degradation and influence its secondary structure. researchgate.net
The general cycle of Fmoc-SPPS involves:
Attachment of the first amino acid to the resin: The C-terminal amino acid is anchored to a solid support, such as Wang or 2-chlorotrityl chloride resin. uci.edu
Deprotection: The Fmoc group is removed from the α-amino group of the resin-bound amino acid, typically using a solution of 20% piperidine in dimethylformamide (DMF). ub.eduuci.edu
Coupling: The next Fmoc-protected amino acid, in this case, n-Fmoc-α-methyl-DL-phenylalanine, is activated and coupled to the free amino group of the growing peptide chain. nih.gov
Washing: Excess reagents and by-products are washed away, preparing the peptide-resin for the next cycle. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. peptide.com The integration of n-Fmoc-α-methyl-DL-phenylalanine follows this standard procedure, although the steric bulk of the α-methyl group may necessitate optimized coupling conditions to ensure efficient reaction.
Optimization of Coupling Reagents and Conditions (e.g., PyBOP, TBTU, DIEA)
The formation of the amide bond between the incoming amino acid and the growing peptide chain is a critical step in SPPS. The choice of coupling reagent is paramount, especially when dealing with sterically hindered amino acids like α-methyl-phenylalanine. Common coupling reagents are categorized as either carbodiimides or phosphonium (B103445) and aminium salts. bachem.com
For sterically demanding couplings, reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are often employed. bachem.com These reagents, in conjunction with a base like N,N-diisopropylethylamine (DIEA), facilitate the activation of the carboxylic acid of the incoming Fmoc-amino acid, promoting efficient peptide bond formation. uci.edubachem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can further enhance coupling efficiency and suppress side reactions like racemization. numberanalytics.comacs.org
| Coupling Reagent | Description | Base Typically Used |
| PyBOP | A phosphonium salt-based reagent effective for sterically hindered couplings. | DIEA (N,N-Diisopropylethylamine) |
| TBTU | An aminium salt-based reagent, similar in function to HBTU. | DIEA, NMM (N-methylmorpholine) |
| HATU | A highly effective aminium salt-based reagent, often used for difficult couplings, including those involving N-methylated amino acids. researchgate.netbachem.com | DIEA, Collidine |
| DIC/HOBt | A carbodiimide-based system that is often used to minimize racemization. bachem.com | Often used without an external base. |
The optimization of coupling conditions may involve adjusting the reaction time, temperature, and the equivalents of the coupling reagents and base used. For particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated, may be necessary to drive the reaction to completion. nih.gov
On-Resin Synthesis Approaches for N-Methylated Amino Acids
While the direct incorporation of pre-synthesized Fmoc-N-methyl-amino acids is common, on-resin N-methylation provides an alternative strategy. researchgate.net This approach involves methylating the amino acid after it has been incorporated into the peptide chain on the solid support. One established method is the Fukuyama-Mitsunobu reaction, which involves the installation of a 2-nitrobenzenesulfonyl (o-NBS) protecting group on the α-amino group, followed by methylation of the resulting sulfonamide. researchgate.net Subsequent removal of the o-NBS group reveals the N-methylated amine.
Another approach involves the use of 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid. The N-methylation can then be carried out on the resin-bound amino acid using reagents like dimethyl sulfate (B86663) or methyl iodide. researchgate.net However, these methods can sometimes be incompatible with certain amino acid side chains, particularly those with nucleophilic groups like methionine and arginine. google.com
More recent developments have focused on creating more robust on-resin methylation chemistries that are compatible with a wider range of amino acids and protecting groups used in Fmoc-SPPS. google.com
Advanced Deprotection Strategies
The removal of the Fmoc protecting group is a crucial and repeated step in SPPS. While a 20% piperidine solution in DMF is the standard reagent, prolonged or repeated exposure can lead to side reactions, such as the formation of aspartimide from aspartic acid residues. peptide.comuci.edu To mitigate this, alternative deprotection strategies have been developed.
For the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, a strong acid cocktail is typically used. A common mixture is trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIPS) and water to prevent the reattachment of cationic species to sensitive residues like tryptophan and cysteine. uci.edu
Solution-Phase Synthesis Approaches
Although SPPS is the most common method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide derivatives. researchgate.net
Preparation of N-Methyl-α-amino Acid Derivatives
The synthesis of N-methyl-α-amino acid derivatives, including n-Fmoc-α-methyl-DL-phenylalanine, is a key prerequisite for their use in both solution-phase and solid-phase peptide synthesis. researchgate.net A common and efficient method for the N-methylation of amino acids proceeds through a 5-oxazolidinone (B12669149) intermediate. nih.govresearchgate.netgoogle.com This method is applicable to a wide range of amino acids. researchgate.netgoogle.com
The general scheme for this synthesis involves:
Protection of the amino group: The starting amino acid is often protected with a group like benzyloxycarbonyl (Cbz).
Formation of the oxazolidinone: The protected amino acid reacts with a formaldehyde (B43269) equivalent, such as paraformaldehyde, in the presence of an acid catalyst to form the 5-oxazolidinone ring. nih.gov
Reductive cleavage: The oxazolidinone ring is then reductively cleaved to introduce the methyl group onto the nitrogen atom. This is often achieved using a reducing agent like triethylsilane in the presence of a strong acid like trifluoroacetic acid. google.com
Fmoc protection: The resulting N-methyl amino acid can then be protected with the Fmoc group using a reagent like Fmoc-Cl or Fmoc-OSu to yield the desired n-Fmoc-N-methyl-α-amino acid. ub.edu
Utilization of Methylating Reagents (e.g., Diazomethane (B1218177), Methyl Iodide, Dimethyl Sulfate)
The introduction of a methyl group at the α-carbon of the phenylalanine backbone is a critical step. Various methylating agents are employed for this purpose, often following the formation of an enolate or a similar nucleophilic species at the α-position.
Methyl Iodide: This reagent is commonly used for the methylation of enolates. In a stereospecific synthesis of α-methyl-L-phenylalanine, the enolate of a chiral imidazolidin-4-one (B167674) derivative (specifically, a cis-2,5-disubstituted derivative of L-phenylalanine) is prepared using a strong base like lithium diisopropylamide (LDA). This enolate is then successfully methylated with methyl iodide. researchgate.net Subsequent hydrolysis of the methylated product yields the enantiomerically pure α-methyl-L-phenylalanine. researchgate.net In solid-phase approaches, methyl iodide has been compared with dimethyl sulfate for the N-methylation step in the Biron-Kessler method, demonstrating its utility in methylation reactions on resin-bound amino acids. csic.es
Dimethyl Sulfate: Similar to methyl iodide, dimethyl sulfate is an effective methylating agent. It has been used in solid-phase synthesis protocols for preparing N-methylated amino acids. csic.es The choice between methyl iodide and dimethyl sulfate can depend on factors like reaction kinetics, solubility, and the specific substrate being used.
Diazomethane: This reagent is particularly effective for methylating sulfonamidic functions. In a solid-phase synthesis of N-nosyl-N-methyl-α-amino acids, diazomethane is used to methylate the nitrogen of the nosyl-protected amino acid, which is temporarily anchored to a 2-chlorotrityl chloride resin. researchgate.net This method provides an efficient route to N-methylated amino acids that can subsequently be Fmoc-protected.
| Methylating Reagent | Typical Application/Substrate | Key Features | Reference |
|---|---|---|---|
| Methyl Iodide | Methylation of enolates derived from chiral auxiliaries (e.g., imidazolidin-4-ones). | Effective for C-alkylation at the α-position. Used in stereospecific synthesis. | researchgate.net |
| Dimethyl Sulfate | Solid-phase N-methylation of amino acids. | A strong methylating agent, used as an alternative to methyl iodide. | csic.es |
| Diazomethane | Methylation of N-nosyl protected amino acids on a solid support. | Efficient for methylating the sulfonamidic nitrogen. | researchgate.net |
Stereoselective Synthesis and Chiral Resolution Techniques
Since n-Fmoc-α-methyl-DL-phenylalanine is a racemic mixture, methods to either synthesize a specific enantiomer (enantioselective synthesis) or separate the enantiomers (chiral resolution) are crucial for many applications.
Enantioselective Synthesis of α-Methyl-DL-phenylalanine
The asymmetric synthesis of α-methyl-phenylalanine aims to create a single enantiomer directly, bypassing the need for resolution.
Chiral Auxiliaries: One successful method involves the use of a chiral auxiliary, such as a 2-tert-butylimidazolidin-4-one derived from L-tryptophan. The cis-diastereomer of this auxiliary can be selectively formed and then its enolate is methylated stereospecifically using methyl iodide, leading to enantiomerically pure α-methyl-L-tryptophan after hydrolysis. researchgate.net A similar strategy has been successfully applied to produce α-methyl-L-phenylalanine. researchgate.net
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using chiral catalysts with a conformationally fixed biphenyl (B1667301) core has been designed for the alkylation of glycine (B1666218) derivatives to produce α-amino acids, representing a powerful tool for stereoselective synthesis. acs.org
Kinetic Resolution: In some routes, a key intermediate is resolved kinetically. For instance, the enantioselective synthesis of α-methylated substituted phenylalanines has been achieved through the kinetic resolution of a racemic azo compound using the lipase (B570770) CAL-B as a biocatalyst. fau.de
Chromatographic Chiral Separation Methodologies (e.g., Chiral HPLC, LC-IDMS/MS, Preparative-scale Chromatography)
For racemic mixtures, chromatographic separation is a powerful tool for isolating the individual D- and L-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is particularly effective for the separation of N-Fmoc protected amino acids.
The separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used. For example, Lux® polysaccharide-based columns can achieve baseline resolution for 19 common N-Fmoc protected α-amino acids in under 25 minutes using reversed-phase conditions. phenomenex.com Similarly, CHIROBIOTIC™ and amylose-derived CSPs have demonstrated excellent selectivity for N-Fmoc amino acids. sigmaaldrich.comresearchgate.net The mobile phase often consists of an organic solvent like methanol (B129727) or 2-propanol mixed with hexane (B92381) or an aqueous buffer. sigmaaldrich.comresearchgate.net The presence of an N-Fmoc group enhances the interaction with the CSP, facilitating separation. researchgate.net Chromatograms of commercially available Fmoc-L-phenylalanine show that enantiomeric impurities can be accurately quantified using this method. researchgate.net
| Chiral Stationary Phase (CSP) | Example Mobile Phase | Detection | Reference |
|---|---|---|---|
| Lux® Polysaccharide-based CSPs | Isocratic reversed-phase conditions | UV | phenomenex.com |
| CHIROBIOTIC™ R, T, T2, TAG | Methanol/20mM NH4OAc (50/50) | UV-254nm | sigmaaldrich.com |
| Amylose-derived CSPs | 10% 2-propanol/hexane (v/v) with 0.1% TFA | UV and Fluorescence | researchgate.net |
Enzymatic Synthesis Approaches for Stereoisomers
Enzymes offer high stereoselectivity and can be powerful catalysts for producing single enantiomers.
Enzymatic Resolution: An amidase from Mycobacterium neoaurum ATCC 25795 has been used for the enzymatic resolution of racemic α-methyl phenylalanine amide to produce the corresponding (S)-amino acid. nih.gov Lipases, such as Lipase B from Candida antarctica (CAL-B), have been employed for the kinetic resolution of a racemic azo compound, which is a key intermediate in the synthesis of α-methylated phenylalanines, achieving an enantioselectivity (E) of 24. fau.de
Engineered Enzymes: While not demonstrated specifically for α-methyl-phenylalanine, engineered phenylalanine ammonia (B1221849) lyases (PAL) have been developed for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.gov This highlights the potential of enzyme engineering to create biocatalysts for the synthesis of non-canonical amino acids with high stereoselectivity.
Development and Application of Derivatization Reagents for Chiral Analysis (e.g., Fmoc-L-Ala-NCA, Marfey's Reagents)
To determine the enantiomeric purity of an amino acid mixture, chiral derivatizing agents are often used. These agents are themselves chiral and react with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatography (typically RP-HPLC). springernature.com
Marfey's Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used derivatizing agent for the chiral analysis of amino acids. nih.govspringernature.com It reacts with the primary or secondary amine of the amino acid enantiomers to form stable diastereomeric derivatives. nih.gov An advanced version, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been shown to provide higher sensitivity and better separation for the derivatized amino acids. mdpi.com
Fmoc-L-Ala-NCA: N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (Fmoc-L-Ala-NCA) is another derivatizing reagent used for the enantioselective separation of DL-amino acids. tiscali.cz The resulting diastereomers can be separated by capillary electrophoresis, allowing for the determination of enantiomeric purity with detection limits as low as 0.2%. tiscali.cz
| Derivatization Reagent | Full Name | Principle of Separation | Reference |
|---|---|---|---|
| Marfey's Reagent (L-FDAA) | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Forms diastereomers separable by RP-HPLC. | nih.govspringernature.com |
| Advanced Marfey's Reagent (L-FDLA) | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | Forms diastereomers with enhanced sensitivity and separation by RP-HPLC. | mdpi.com |
| Fmoc-L-Ala-NCA | N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride | Forms diastereomers separable by capillary electrophoresis. | tiscali.cz |
Chemical Modifications and Derivatization for Specific Research Applications
The derivatization of n-Fmoc-α-methyl-DL-phenylalanine is a powerful tool for fine-tuning its molecular properties. By altering its structure, researchers can develop analogs with enhanced stability, unique spectroscopic signatures, or the ability to participate in specific chemical reactions, thereby expanding their utility in chemical biology and materials science.
Modifications to the phenyl side-chain of n-Fmoc-α-methyl-DL-phenylalanine are a common strategy to modulate its steric and electronic properties. These alterations can influence peptide folding, receptor binding, and self-assembly behavior.
One of the most versatile methods for side-chain modification is the palladium-catalyzed cross-coupling reaction. mdpi.com The Suzuki-Miyaura cross-coupling, in particular, has proven to be a robust tool for the derivatization of aromatic amino acids. mdpi.com This reaction allows for the formation of carbon-carbon bonds between a halogenated phenylalanine derivative and various boronic acids. For instance, Fmoc-protected 4-iodophenylalanine can serve as a precursor, enabling the introduction of a wide range of aryl and heteroaryl groups onto the phenyl ring. mdpi.com The reaction conditions are generally mild, often employing a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like 1,1'-bis(di-tert-butylphosphino)ferrocene (DTBPF) and a base like K₃PO₄. mdpi.com
Direct C-H functionalization is another emerging strategy for the post-synthetic modification of phenylalanine residues within peptides. ntu.ac.uk This approach avoids the pre-installation of a halogen handle and allows for the direct modification of the natural amino acid. ntu.ac.uk Palladium catalysis can be employed to achieve olefination of the phenylalanine aromatic side-chain, introducing alkenyl groups in a single step. ntu.ac.uk
Furthermore, the introduction of simple alkyl groups, such as a methyl group, at various positions on the phenyl ring can break the rotational symmetry of the side chain. This modification provides additional structural constraints and can be used to probe the hydrophobic core dynamics of proteins and peptides. researchgate.net The synthesis of these methylated phenylalanine derivatives can be achieved through multi-step synthetic routes, followed by Fmoc protection for their incorporation into peptides via solid-phase peptide synthesis (SPPS). researchgate.net
The table below summarizes some examples of side-chain modifications of phenylalanine derivatives.
| Modification Type | Reaction | Key Reagents | Application |
| Arylation | Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂, DTBPF, K₃PO₄ | Introduction of diverse aryl groups to modulate electronic and steric properties. mdpi.com |
| Olefination | Direct C-H Functionalization | Palladium catalyst | Post-synthetic modification of peptides to introduce alkenyl groups. ntu.ac.uk |
| Methylation | Multi-step synthesis | - | Probing hydrophobic interactions and protein dynamics. researchgate.net |
| Halogenation | Bottom-up synthesis | - | Enabling halogen bonding and altering electronic properties. dovepress.com |
The introduction of specific functional groups onto the n-Fmoc-α-methyl-DL-phenylalanine scaffold can impart novel functionalities, such as the ability to mimic post-translational modifications, act as spectroscopic probes, or form covalent bonds with biological targets.
A significant area of research has been the synthesis of phenylalanine analogs containing phosphonate (B1237965) groups as non-hydrolyzable mimics of phosphotyrosine. researchgate.netthieme-connect.com The synthesis of N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine [F₂Pmp(OH)₂] is a notable example. researchgate.netthieme-connect.comacs.org The synthesis often starts from a protected 4-iodophenylalanine derivative. A key step involves a copper-mediated cross-coupling reaction to introduce the difluoromethylphosphonate moiety. nih.gov The resulting diethyl phosphonate can then be deprotected to the free phosphonic acid. thieme-connect.com This building block can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis. researchgate.netthieme-connect.com
Fluorine-containing functional groups are also of great interest due to their unique electronic properties and their ability to act as ¹⁹F NMR probes. The synthesis of Fmoc-protected phenylalanine derivatives with a bromodifluoromethylether function has been reported. dovepress.comnih.gov These can be prepared through a bottom-up synthetic approach and then used in SPPS. dovepress.comnih.gov Another example is the synthesis of 4-pentafluorophosphato-difluoromethyl-phenylalanine, which serves as an amphiphilic phosphotyrosine mimetic. Its synthesis involves the pentafluorination of a di-O-ethyl-phosphonato-difluoromethyl precursor under acidic conditions.
The incorporation of fluorosulfonyloxy groups has been explored for the development of covalent binders. acs.org For example, 4-fluorosulfonyloxy-L-phenylalanine (FSY) can be ribosomally incorporated into macrocyclic peptides to create libraries for screening against biological targets. acs.org The fluorosulfonyl group can form irreversible covalent bonds with certain amino acid residues, such as lysine (B10760008) and tyrosine, in proteins. acs.org
The table below provides an overview of the incorporation of specific functional groups.
| Functional Group | Synthetic Approach | Key Reagents/Intermediates | Application |
| Phosphonodifluoromethyl | Copper-mediated cross-coupling | (Diethoxyphosphinyl)difluoromethylzinc bromide, Pd catalyst | Non-hydrolyzable phosphotyrosine mimetic. acs.orgnih.gov |
| Pentafluorophosphato-difluoromethyl | Acidic pentafluorination | O-methyl N-Fmoc-4-iodo-phenylalanine, di-O-ethyl-phosphonato-difluoromethyl derivative | Amphiphilic phosphotyrosine mimetic with fluorine-specific interactions. |
| Bromodifluoromethylether | Bottom-up synthesis | - | Halogen bond donor for modulating protein-protein interactions. dovepress.comnih.gov |
| Fluorosulfonyloxy | Genetic code expansion | - | Covalent binder for targeting proteins. acs.org |
Applications of N Fmoc α Methyl Dl Phenylalanine in Advanced Peptide Chemistry and Biomaterials Research
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. The incorporation of n-Fmoc-α-methyl-DL-phenylalanine into peptide sequences is a key strategy in the creation of these advanced therapeutic and research agents.
Strategies for Enhancing Proteolytic Stability in Peptide Analogues
A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. The introduction of an α-methyl group, as found in n-Fmoc-α-methyl-DL-phenylalanine, provides a steric shield that hinders the approach of proteolytic enzymes. This modification significantly increases the resistance of the peptide backbone to enzymatic cleavage, thereby prolonging the half-life and bioavailability of the resulting peptidomimetic. researchgate.netnih.govnih.gov For instance, the replacement of a natural amino acid with its α-methylated counterpart has been shown to be a crucial factor in conferring potent antiviral activity to macrocyclic peptide inhibitors of HIV-1 protease by improving their proteolytic stability. nih.gov
| Modification Strategy | Effect on Proteolytic Stability | Example Application |
| α-Methylation | Increased resistance to enzymatic degradation due to steric hindrance. researchgate.netnih.govnih.gov | Development of orally bioavailable HIV-1 protease inhibitors. nih.gov |
| N-Methylation | Prevents the formation of hydrogen bonds necessary for protease recognition. nih.gov | Creation of more stable and bioavailable peptide drugs. nih.govresearchgate.net |
| Incorporation of D-amino acids | Alters the stereochemistry of the peptide backbone, making it unrecognizable to proteases. nih.gov | Design of long-acting peptide therapeutics. nih.gov |
Modulating Conformational Flexibility and Backbone Structures in Peptide Chains
The α-methyl group in n-Fmoc-α-methyl-DL-phenylalanine imposes significant conformational constraints on the peptide backbone. nih.govmdpi.com This restriction of the phi (Φ) and psi (Ψ) dihedral angles limits the accessible conformational space, leading to more defined and predictable three-dimensional structures. mdpi.com By strategically placing this modified amino acid within a peptide sequence, chemists can induce and stabilize specific secondary structures, such as helices and turns, which are often crucial for biological activity. researchgate.netacs.org This conformational control is essential for designing peptidomimetics that can effectively bind to their biological targets with high affinity and specificity. nih.gov
Development of Constrained Peptides and Macrocycles
Constraining a peptide's structure through cyclization is a powerful strategy to enhance its bioactivity and stability. n-Fmoc-α-methyl-DL-phenylalanine plays a significant role in the rational design and synthesis of these conformationally restricted molecules.
Rational Design for Inducing and Stabilizing Specific Secondary Structures (e.g., α-helices, β-sheets)
The conformational rigidity imparted by the α-methyl group makes n-Fmoc-α-methyl-DL-phenylalanine a valuable tool for promoting and stabilizing desired secondary structures within a peptide. researchgate.netacs.org For example, the incorporation of α,α-disubstituted amino acids like α-methyl-phenylalanine is a known strategy to stabilize α-helical conformations. acs.org This is because the steric bulk of the methyl group disfavors extended conformations and promotes the formation of the tight turns characteristic of helices. By strategically placing these residues, researchers can pre-organize a peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. acs.org This principle has been successfully applied in the design of helical peptides that mimic the binding interfaces of proteins. researchgate.netacs.org
| Secondary Structure | Role of α-Methyl-Phenylalanine | Research Finding |
| α-Helix | Induces and stabilizes helical folds. researchgate.netacs.org | Incorporation of α-methyl-l-phenylalanine was used to create a stable α-helical mimetic of human relaxin-3. researchgate.netacs.org |
| β-Sheet | Can be used to promote turns and influence sheet stability. | The conformational constraints can help in the formation of specific turn structures that are part of β-sheet motifs. |
Construction of Bioactive Peptide Scaffolds and Ligand Mimetics
The ability to control peptide conformation allows for the construction of novel bioactive scaffolds and ligand mimetics. By using n-Fmoc-α-methyl-DL-phenylalanine in combination with other synthetic techniques, such as peptide stapling and macrocyclization, researchers can create robust and highly specific molecules that target a wide range of biological processes. researchgate.netgoogle.com For instance, macrocyclic peptides incorporating α-methylated amino acids have been developed as potent inhibitors of challenging drug targets like KRAS. rsc.org These constrained peptides serve as versatile platforms for drug discovery, offering the high target specificity of peptides with the improved stability and cell permeability of small molecules. researchgate.net
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| n-Fmoc-α-methyl-DL-phenylalanine | N-(9-Fluorenylmethoxycarbonyl)-α-methyl-DL-phenylalanine |
| HIV-1 | Human Immunodeficiency Virus 1 |
| KRAS | Kirsten Rat Sarcoma Viral Oncogene Homolog |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
Formation of Supramolecular Nanostructures and Hydrogels
The ability of peptide derivatives to self-assemble into well-defined supramolecular nanostructures and hydrogels in aqueous environments has garnered significant attention for the development of advanced biomaterials. The N-fluorenyl-9-methoxycarbonyl (Fmoc) protecting group, in particular, is a potent motif for driving the self-assembly of amino acids and short peptides into one-dimensional nanostructures due to its aromatic nature, which facilitates π-π stacking interactions. nih.govresearchgate.net These self-assembled nanofibers can entangle to form three-dimensional networks that trap water, resulting in the formation of hydrogels. nih.gov These materials are of high interest for applications such as tissue engineering and controlled drug delivery due to their biocompatibility and structural resemblance to the natural extracellular matrix. nih.govnih.gov
Self-Assembly Mechanisms of Fmoc-Protected Peptide Derivatives
The self-assembly of Fmoc-protected peptide derivatives is a complex process governed by a delicate balance of non-covalent interactions. biorxiv.org The primary driving forces include:
π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety and the phenyl rings of phenylalanine residues play a crucial role in initiating and stabilizing the assembly through stacking interactions. researchgate.netacs.org
Hydrogen Bonding: Intermolecular hydrogen bonds form between the carbamate (B1207046) and amide groups of the peptide backbone, contributing to the formation of stable, ordered structures like β-sheets. nih.govacs.org
Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and the amino acid side chains also contributes significantly to the self-assembly process in aqueous solutions. acs.org
Electrostatic Interactions: The ionization state of the terminal carboxyl group, influenced by the pH of the solution, can significantly affect the self-assembly process and the resulting morphology. acs.orgrsc.org
The interplay of these forces leads to the formation of various nanostructures, such as nanofibers, nanoribbons, and nanotubes, which can further associate to form hydrogels. nih.govnih.gov The specific morphology and properties of the resulting hydrogel are highly dependent on the amino acid sequence, the presence of protecting groups, and the environmental conditions like pH and temperature. acs.orgmdpi.com
Influence of α-Methyl Groups on Self-Assembly Morphology and Hydrogel Formation Ability
The introduction of an α-methyl group to the phenylalanine residue in Fmoc-dipeptides has a pronounced effect on the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.netresearchgate.net Research has shown that the position and number of these methyl groups can significantly alter the self-assembly behavior. researchgate.net
For instance, a study on Fmoc-dipeptides containing α-methyl-L-phenylalanine revealed that while some derivatives readily formed supramolecular hydrogels, others resulted in turbid solutions or partial gels. researchgate.netresearchgate.net Specifically, Fmoc-mFF and Fmoc-DFmF were found to form hydrogels, indicating the formation of networked supramolecular nanostructures. researchgate.net This demonstrates that even a subtle chemical modification like the addition of a methyl group can have a marked influence on the macroscopic properties of the self-assembled material. researchgate.netacs.orgchemrxiv.org The steric hindrance introduced by the α-methyl group can affect the packing of the peptide molecules, leading to changes in the fibrillar network and, consequently, the hydrogel's stability and mechanical properties. acs.orgchemrxiv.org
| Fmoc-Dipeptide | Gelation Ability | Reference |
| Fmoc-mFF | Gel | researchgate.net |
| Fmoc-DFmF | Gel | researchgate.net |
| Fmoc-FmF | Partial Gel | researchgate.net |
| Fmoc-mFmF | Turbid Solution | researchgate.net |
Hybrid Hydrogel Systems with Other Materials (e.g., Graphene Oxide)
To enhance the properties and functionalities of peptide-based hydrogels, researchers have explored the development of hybrid systems by incorporating other materials. Graphene oxide (GO), with its high water dispersibility and large surface area, has emerged as a promising nanofiller. nih.gov The aromatic regions of Fmoc-protected peptides can interact with the graphene sheets through π-π stacking interactions, allowing for the stable incorporation of GO into the hydrogel matrix without the need for external stabilizing agents. researchgate.netrsc.orgrsc.org
The inclusion of GO can significantly impact the hydrogel's properties. For example, the combination of GO with Fmoc-F (Fmoc-phenylalanine) has been shown to form a hybrid hydrogel. acs.org Morphological studies of such hybrid systems reveal a nano-hybrid structure containing both graphene sheets and the self-assembled gel nanofibrils. researchgate.netrsc.org These strong interactions between the peptide and GO can affect the bulk properties of the hybrid hydrogel, often leading to increased rigidity and a more 'solid-like' mechanical behavior. researchgate.netrsc.org
| Hybrid System | Key Findings | Reference |
| Fmoc-Tyr-Asp-OH with Reduced Graphene Oxide (RGO) | Successful incorporation of RGO, forming a more rigid and 'solid-like' hybrid hydrogel. | researchgate.netrsc.org |
| Fmoc-F with Graphene Oxide (GO) | Formation of a hybrid hydrogel with GO flakes distributed throughout the gel. | acs.org |
| FEFKFEFK with Graphene Oxide (GO) | Strong interactions between the peptide and GO flakes, affecting the bulk properties of the hybrid hydrogels. | nih.gov |
Rheological Characterization of Self-Assembled Systems
Rheology is a critical tool for characterizing the mechanical properties of hydrogels, providing insights into their viscoelastic behavior and stability. nih.govresearchgate.net The storage modulus (G') and loss modulus (G'') are key parameters obtained from rheological measurements, representing the elastic and viscous components of the material, respectively. For a material to be considered a gel, G' is typically significantly higher than G''. mdpi.com
The rheological properties of Fmoc-peptide hydrogels are influenced by factors such as peptide concentration, temperature, and the specific amino acid sequence. acs.org For example, increasing the concentration of the gelator generally leads to a stiffer hydrogel with a higher G' value. acs.org The aromaticity of the Fmoc-peptide system also plays a crucial role; a higher degree of aromaticity can promote self-assembly through enhanced π-π interactions, resulting in hydrogels with improved elasticity. researchgate.net
The incorporation of materials like graphene oxide into the peptide hydrogel matrix has been shown to enhance the mechanical strength, as evidenced by an increase in the storage modulus. researchgate.netrsc.org This reinforcement is attributed to the strong interactions between the peptide fibrils and the GO sheets, leading to a more robust and interconnected network. researchgate.netrsc.org
Research on Bioconjugation and Protein Modification
The site-specific modification of peptides and proteins is essential for a wide range of applications, including the development of targeted therapeutics and diagnostic tools. researchgate.netnih.gov The use of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) provides a versatile platform for introducing specific functionalities for subsequent conjugation. scispace.comnih.gov
Probing Protein Interactions and Functions within Biological Systems
The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in chemical biology to investigate and manipulate biological processes. rsc.org N-Fmoc-α-methyl-DL-phenylalanine serves as a key building block in this context, providing a means to introduce a structurally unique residue into peptide sequences via solid-phase peptide synthesis. chemimpex.com The α-methyl group confers specific conformational constraints and resistance to enzymatic degradation, while the phenylalanine side chain facilitates critical hydrophobic and aromatic interactions. acs.orgnih.gov These features make its derivatives invaluable tools for probing the complex world of protein interactions and functions.
One of the fundamental ways derivatives of α-methyl-phenylalanine can probe biological systems is by interacting with specific protein targets. For instance, studies have shown that α-methyl-DL-phenylalanine can act as an inhibitor of phenylalanine hydroxylase, leading to a significant increase in phenylalanine concentrations in the brain and plasma. nih.gov This inhibition directly impacts protein synthesis by causing the disaggregation of polyribosomes and reducing the rate of polypeptide chain elongation. nih.gov This demonstrates the profound effect that a modified amino acid can have on fundamental cellular machinery, highlighting its utility in studying protein synthesis pathways and related metabolic disorders.
A more advanced application involves the use of isotopically labeled derivatives of α-methyl-phenylalanine for in vivo imaging. Specifically, 18F-labeled α-methyl-phenylalanine has been developed as a highly specific tracer for Positron Emission Tomography (PET) imaging of tumors. thno.orgresearchgate.net These tracers are designed to be substrates for the L-type amino acid transporter 1 (LAT1), a protein that is often overexpressed in cancer cells. thno.orgresearchgate.netnih.gov By using PET to track the accumulation of the radiolabeled amino acid, researchers can visualize tumor locations and assess the activity of the LAT1 transporter. snmjournals.orgnih.govfrontiersin.org Studies have demonstrated that specific isomers, such as L-2-[18F]fluoro-α-methyl-phenylalanine, exhibit high tumor uptake and low accumulation in healthy tissues like the kidneys, making them superior imaging agents for diagnosing and monitoring cancer. thno.org This approach provides a non-invasive window into the function of a specific protein transporter within a living biological system.
Furthermore, the principles of incorporating modified phenylalanine analogs can be extended to create sophisticated molecular probes. By synthesizing Fmoc-protected phenylalanine derivatives with bioorthogonal functional groups, such as azides, researchers can site-specifically incorporate these unnatural amino acids into a protein of interest. acs.orgacs.org Once incorporated, these functional groups can be chemoselectively ligated to reporter molecules like fluorophores. acs.org This strategy allows for the precise labeling of proteins to study their localization, dynamics, and interactions within the cell. While not a direct application of n-Fmoc-α-methyl-DL-phenylalanine itself, this methodology showcases the potential of using its core structure as a scaffold for creating advanced chemical probes to dissect protein function.
The table below summarizes key research findings where derivatives of α-methyl-phenylalanine have been used to probe protein functions.
| Derivative | Protein/System Probed | Technique | Key Finding | Reference(s) |
| α-methyl-D,L-phenylalanine | Phenylalanine hydroxylase; Brain polyribosomes | Biochemical assays | Inhibited enzyme activity and reduced polypeptide chain elongation, demonstrating a direct impact on protein synthesis. | nih.gov |
| L-2-[18F]fluoro-α-methyl-phenylalanine | L-type amino acid transporter 1 (LAT1) | Positron Emission Tomography (PET) | Acted as a specific substrate for LAT1, allowing for clear visualization of tumors with high uptake and low background accumulation. | thno.orgresearchgate.net |
| 2-[76Br]bromo-α-methyl-L-phenylalanine | L-type amino acid transporter 1 (LAT1) | PET Imaging; Cellular Uptake Assays | Showed high tumor accumulation and was transported specifically by LAT1, not LAT2, indicating high selectivity. | snmjournals.orgnih.gov |
| α-methyl-L-phenylalanine | Human relaxin-3 (neuropeptide) / RXFP3 receptor | Peptide Synthesis; In vivo assays | Used in a noncovalent stapling strategy to stabilize an α-helical peptidomimetic, which fully mimicked the biological function of the native peptide. | acs.org |
Conformational and Structural Analysis of N Fmoc α Methyl Dl Phenylalanine Containing Peptides
Spectroscopic Probes for Conformational Elucidation
A variety of spectroscopic techniques are instrumental in providing detailed insights into the structural characteristics of n-Fmoc-α-methyl-DL-phenylalanine-containing peptides at different levels of structural organization.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgnih.gov
In the context of peptides containing α-methylated amino acids like α-methyl-DL-phenylalanine, CD spectroscopy is particularly valuable for assessing the impact of this modification on the peptide's folding and conformation. researchgate.net The introduction of an α-methyl group is known to restrict the available conformational space, often promoting the formation of helical structures. researchgate.netnih.gov CD can monitor these conformational changes, revealing shifts in the equilibrium between different secondary structures. americanpeptidesociety.org For instance, the characteristic negative bands around 222 nm and 208 nm, along with a positive band around 190 nm, are indicative of an α-helical conformation, while a negative band near 217 nm and a positive band around 195 nm suggest the presence of β-sheets. americanpeptidesociety.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone Conformation, Cis/Trans Isomerism, and Spatial Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining high-resolution structural information about peptides in solution. nih.gov It provides data on the conformation of the peptide backbone, the isomerization of peptide bonds, and the spatial proximity of different atoms within the molecule. acs.org
For peptides containing n-Fmoc-α-methyl-DL-phenylalanine, NMR studies are crucial for several reasons:
Backbone Conformation: One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, allow for the assignment of proton and carbon resonances and the determination of through-bond and through-space correlations. acs.org The analysis of nuclear Overhauser effects (NOEs), which arise from the spatial proximity of protons, provides distance constraints that are essential for defining the three-dimensional structure of the peptide. nih.govacs.org
Spatial Screening: The bulky Fmoc group can sterically shield certain protons from the solvent or from other parts of the peptide. This "spatial screening" can be observed in NMR spectra as changes in chemical shifts or as the absence of expected NOE cross-peaks. Analyzing these effects provides valuable information about the orientation of the Fmoc group relative to the peptide backbone.
| NMR Parameter | Structural Information Obtained | Relevance to n-Fmoc-α-methyl-DL-phenylalanine Peptides |
| Chemical Shifts (¹H, ¹³C) | Local electronic environment, secondary structure | Sensitive to conformational changes induced by the α-methyl group and Fmoc protection. |
| J-Couplings (e.g., ³J_HNα) | Dihedral angles (φ) | Provides constraints on the backbone torsion angles, helping to define the peptide's conformation. |
| Nuclear Overhauser Effects (NOEs) | Through-space proton-proton distances (< 5 Å) | Crucial for determining the 3D structure, including the orientation of the Fmac group and side chains. |
| Temperature Coefficients | Solvent accessibility of amide protons | Identifies protons involved in intramolecular hydrogen bonds, which are key to stable secondary structures. |
| Cis/Trans Isomer Ratios | Relative population of amide bond isomers | The α-methylation can significantly influence this equilibrium, impacting the overall peptide fold. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Networks and Structural Changes
Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive technique for probing the vibrational properties of molecules, particularly the hydrogen bonding networks that are fundamental to peptide and protein structure. nih.gov By analyzing the frequencies and intensities of characteristic infrared absorption bands, such as the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands, one can gain insights into the secondary structure and intermolecular interactions of peptides.
In the study of n-Fmoc-α-methyl-DL-phenylalanine-containing peptides, FTIR is particularly useful for:
Identifying Secondary Structures: The position of the amide I band is highly sensitive to the peptide's secondary structure. For example, α-helices typically exhibit an amide I band around 1650-1660 cm⁻¹, while β-sheets show a major component around 1620-1640 cm⁻¹ and often a weaker, higher frequency band corresponding to antiparallel β-sheets. researchgate.net
Analyzing Hydrogen Bonding: The strength and geometry of hydrogen bonds directly affect the vibrational frequencies of the involved functional groups. acs.org FTIR can be used to monitor the formation and disruption of intramolecular and intermolecular hydrogen bonds, which are crucial for the stability of specific conformations and the self-assembly of peptides into larger structures. acs.org The introduction of the α-methyl group can alter the hydrogen bonding patterns by sterically hindering certain interactions. researchgate.net
Monitoring Structural Changes: FTIR is a valuable tool for observing conformational changes in response to environmental factors such as pH, temperature, or solvent composition. researchgate.net This allows for the study of folding/unfolding transitions and the dynamics of peptide self-assembly.
| FTIR Vibrational Mode | Frequency Range (cm⁻¹) | Structural Interpretation |
| Amide A (N-H stretch) | ~3300 | Involved in hydrogen bonding. |
| Amide I (C=O stretch) | 1600-1700 | Highly sensitive to secondary structure (α-helix, β-sheet, random coil). |
| Amide II (N-H bend, C-N stretch) | 1510-1580 | Also sensitive to secondary structure and hydrogen bonding. |
Computational Modeling and Molecular Dynamics Simulations
Computational methods provide a powerful complement to experimental techniques, offering detailed atomic-level insights into the conformational landscape and dynamic behavior of peptides.
Predicting Conformational Preferences of α-Methylated Residues within Peptides
The introduction of an α-methyl group significantly restricts the conformational freedom of an amino acid residue, limiting the accessible regions of the Ramachandran plot. researchgate.net Computational modeling, including molecular mechanics and quantum mechanics calculations, can be used to predict the preferred dihedral angles (φ and ψ) for α-methylated residues like α-methyl-DL-phenylalanine. nih.govnih.gov
These predictions are essential for:
Building realistic initial models of peptides for further simulation.
Understanding the intrinsic conformational tendencies of the modified residue.
Guiding the design of peptides with specific desired secondary structures. researchgate.net
Studies have shown that α-methylated residues have a strong propensity to adopt helical conformations, such as the 3₁₀-helix or the α-helix. researchgate.netnih.gov
Simulating Peptide Folding and Self-Assembly Processes
Molecular dynamics (MD) simulations allow for the exploration of the conformational dynamics of peptides over time, providing a detailed picture of their folding and self-assembly processes. mdpi.comcnr.it By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of a peptide as it explores different conformations and interacts with its environment.
For peptides containing n-Fmoc-α-methyl-DL-phenylalanine, MD simulations are particularly insightful for:
Visualizing Folding Pathways: MD can reveal the step-by-step process by which a peptide folds into its final, stable conformation.
Characterizing Self-Assembly: These simulations can model the aggregation of multiple peptide molecules, elucidating the intermolecular interactions—such as hydrogen bonding and π-π stacking of the Fmoc groups—that drive the formation of larger assemblies like nanofibers and hydrogels. dovepress.comresearchgate.net
Understanding the Role of Solvent: Explicit solvent models in MD simulations provide a realistic representation of the aqueous environment and its influence on peptide structure and dynamics. nih.gov
The combination of experimental data and computational simulations provides a comprehensive understanding of the complex interplay of forces that govern the structure and behavior of n-Fmoc-α-methyl-DL-phenylalanine-containing peptides.
Elucidating Molecular Interactions within Supramolecular Assemblies
The incorporation of n-Fmoc-α-methyl-DL-phenylalanine into peptide sequences significantly influences the molecular interactions that drive the formation of supramolecular assemblies. The self-assembly process is governed by a delicate balance of non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic effects. nih.govsemanticscholar.org The fluorenylmethoxycarbonyl (Fmoc) group, with its large aromatic surface area, is a primary driver for assembly through strong π-π stacking interactions. nih.govrsc.org This interaction between the Fmoc moieties of adjacent molecules is a key factor in the initiation and stabilization of self-assembled structures. semanticscholar.orgrsc.org
Hydrophobic interactions also play a crucial role, particularly in aqueous environments, by promoting the aggregation of the nonpolar Fmoc and phenylalanine groups to minimize contact with water. nih.govrsc.org Furthermore, while α-methylation eliminates the hydrogen bond donor at the α-carbon, it preserves the crucial N-H hydrogen bond donor along the peptide backbone, which is essential for forming the intermolecular hydrogen bonds that define β-sheet structures. acs.orgresearchgate.net This preservation allows for the formation of stable, extended β-sheet networks, a common structural motif in peptide hydrogels and other assemblies. rsc.org The interplay of these forces—π-π stacking from the Fmoc group, hydrophobic effects, and backbone hydrogen bonding—dictates the hierarchical organization of these peptides into complex nanostructures. rsc.orgnih.gov
The table below summarizes the principal molecular interactions involved in the assembly of peptides containing n-Fmoc-α-methyl-phenylalanine.
| Interaction Type | Contributing Moieties | Role in Supramolecular Assembly |
|---|---|---|
| π-π Stacking | Fmoc groups, Phenylalanine side chains | Initiates and stabilizes the assembly by promoting stacking of aromatic rings. nih.govrsc.orgrsc.org |
| Hydrogen Bonding | Peptide backbone (N-H and C=O groups) | Directs the formation of ordered secondary structures, particularly extended β-sheets. acs.orgrsc.org |
| Hydrophobic Interactions | Fmoc groups, Phenylalanine side chains, α-methyl group | Drives the aggregation of nonpolar groups in aqueous media, contributing to the stability of the assembly. nih.govrsc.org |
| Steric Hindrance | α-methyl group | Influences peptide backbone conformation, favoring extended β-sheet structures over helical ones and preventing uncontrolled aggregation. acs.orgnih.gov |
High-Resolution Structural Determination of Ordered Assemblies (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
High-resolution techniques are indispensable for determining the precise three-dimensional structure of ordered assemblies formed by peptides containing n-Fmoc-α-methyl-DL-phenylalanine. X-ray crystallography, in particular, has been successfully employed to elucidate the atomic-level details of oligomeric structures that are otherwise difficult to capture due to their transient and heterogeneous nature. acs.orgnih.gov
The incorporation of an α-methyl group on the phenylalanine residue has proven to be a key strategy for enabling the crystallization of these peptide assemblies. acs.orgresearchgate.net This modification can prevent uncontrolled aggregation and fibril formation, which often hinder crystal growth, thereby facilitating the formation of well-ordered crystals suitable for X-ray diffraction analysis. acs.orgacs.org
In addition to X-ray crystallography, other methods provide valuable structural insights. Cryo-electron microscopy (cryo-EM) and transmission electron microscopy (TEM) are used to visualize the larger-scale morphology of these assemblies in a near-native state, such as the formation of nanofibers, nanoribbons, or hydrogel networks. nih.govacs.orgmdpi.com These techniques have confirmed that peptides can assemble into nanotubule-like and vesicular structures that intertwine to form ordered three-dimensional networks. mdpi.com Atomic force microscopy (AFM) further complements these findings by revealing the surface topology of the assembled nanostructures. mdpi.com
The following table presents research findings on the structural determination of these peptide assemblies.
| Technique | System Studied | Key Structural Findings | Reference |
|---|---|---|---|
| X-ray Crystallography | β-hairpin peptide with Cα-methyl-Phe | Revealed the formation of triangular trimers and ball-shaped dodecamers. The α-methylated residue adopted an extended conformation (Φ ≈ -171°, Ψ ≈ -161°). | acs.org |
| X-ray Crystallography | Comparison of α-methylated and N-methylated peptides | α-methylation promoted a flatter and more extended β-sheet conformation while preserving backbone hydrogen bond donors. | acs.orgnih.gov |
| Cryo-Scanning Electron Microscopy (Cryo-SEM) | Self-assembling peptide hydrogels | Observed nanotubule-like and vesicular structures forming a 3D nanofiber network. | mdpi.com |
| Transmission Electron Microscopy (TEM) | Fmoc-peptide derivatives | Confirmed the formation of filament bundles and hierarchical self-assembly from nanofibres to thicker bundles. | nih.govacs.org |
| Atomic Force Microscopy (AFM) | Self-assembling peptide hydrogels | Revealed ordered nanofiber structures after self-assembly. | mdpi.com |
Advanced Analytical Characterization of N Fmoc α Methyl Dl Phenylalanine and Its Adducts
Chromatographic Techniques for Purity and Identity Assessment
Chromatography is the cornerstone for assessing the purity of N-Fmoc-α-methyl-DL-phenylalanine and monitoring its reactions. Various methods are utilized, from high-resolution liquid chromatography for quantitative purity analysis to thin-layer chromatography for rapid reaction screening.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (U/HPLC), are indispensable for determining the purity and enantiomeric integrity of N-Fmoc-α-methyl-DL-phenylalanine. tcichemicals.comchemimpex.com Reversed-Phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.
The purity of Fmoc-protected amino acids is routinely assessed using RP-HPLC, with suppliers often guaranteeing purity levels of ≥99% or ≥99.5% based on this method. chemimpex.comchemimpex.com The presence of the large, nonpolar Fmoc group makes these derivatives well-suited for retention on hydrophobic stationary phases like C8 and C18. nih.gov Separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent, most commonly acetonitrile (B52724) (ACN). beilstein-journals.orgmdpi.com The UV-active fluorenyl group allows for sensitive detection, typically at wavelengths around 210, 220, 254, or 280 nm. nih.govbeilstein-journals.orgrsc.orgnih.gov
For chiral analysis, specialized chiral stationary phases (CSPs) are required to separate the D- and L-enantiomers. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are effective for resolving enantiomers of N-Fmoc α-amino acids under both normal and reversed-phase conditions. phenomenex.comresearchgate.net This is crucial for verifying the enantiomeric purity of the starting material and for detecting any racemization that may occur during synthesis. nih.gov For instance, studies have demonstrated baseline resolution of 19 common N-Fmoc α-amino acids using Lux polysaccharide-based chiral columns in under 25 minutes. phenomenex.com
U/HPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC, making it a powerful tool for high-throughput screening and detailed impurity profiling. nih.gov
| Technique | Column | Mobile Phase | Gradient/Flow Rate | Detection | Application | Source |
|---|---|---|---|---|---|---|
| Analytical RP-HPLC | Hypersil Gold C18 (1.9 µm, 50 × 2.1 mm) | A: 94.9% H₂O, 5% ACN, 0.1% Formic Acid B: 5% H₂O, 94.9% ACN, 0.1% Formic Acid | 0-98% B in 11 min; 300 µL/min | Diode Array Detector | Peptide analysis | beilstein-journals.org |
| Preparative RP-HPLC | Nucleosil 100-7 C18 (7 µm, 250 × 10 mm) | A: 95% H₂O, 5% ACN, 0.1% TFA B: 5% H₂O, 95% ACN, 0.1% TFA | 0-100% B in 45 min; 4 mL/min | UV at 220 nm | Peptide purification | beilstein-journals.org |
| Chiral HPLC | Phenomenex Lux-3u Cellulose-2 (150 x 4.6 mm) | Isocratic or gradient elution | Not specified | Photodiode Array (PDA) | Enantiopurity of amino acid derivatives | orgsyn.org |
| Analytical RP-HPLC | Atlantis C18 (5 µm, 4.6 mm × 150 mm) | A: 0.1% TFA in H₂O B: 0.1% TFA in ACN | 5-80% B linear gradient; 0.8 mL/min | UV at 220 nm | Peptide analysis | mdpi.com |
| Chiral HPLC | Lux Cellulose-1 | Reversed-phase mode | Isocratic conditions, <25 min | UV-Vis | Enantioseparation of N-FMOC α-amino acids | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. However, due to the low volatility and polar nature of amino acids and their Fmoc-derivatives, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. researchgate.net
For impurity profiling of amino acids, common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. researchgate.net For example, amino acids can be converted to their N(O,S)-trifluoroacetyl-O-isopropyl esters for GC separation on a chiral stationary phase. researchgate.net
While less common for a large, protected derivative like N-Fmoc-α-methyl-DL-phenylalanine itself, GC-MS is highly valuable for analyzing potential process-related impurities, such as residual starting materials or by-products from the synthesis of the parent α-methyl-DL-phenylalanine. nih.gov The mass spectrometer detector provides high sensitivity and structural information, enabling the reliable identification of trace-level impurities by comparing their mass spectra to libraries or by interpreting fragmentation patterns. researchgate.net The use of selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity for target impurities. researchgate.net
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions in real-time. rsc.org In the context of syntheses involving N-Fmoc-α-methyl-DL-phenylalanine, such as peptide coupling reactions, TLC is an essential tool to determine reaction completion. mdpi.comresearchgate.net
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes or methanol (B129727) and dichloromethane. orgsyn.orgrsc.org The separated spots are visualized, commonly using a UV lamp, which illuminates the Fmoc-containing compounds due to the fluorenyl group's UV absorbance. orgsyn.org Staining with reagents like potassium permanganate (B83412) can also be used for visualization. orgsyn.org By comparing the spot of the starting material (e.g., N-Fmoc-α-methyl-DL-phenylalanine) with the newly formed product spot, a chemist can qualitatively assess the consumption of the reactant and the formation of the desired product, signaling when to stop the reaction. nih.govrsc.orgmdpi.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a critical analytical technique for the molecular characterization of N-Fmoc-α-methyl-DL-phenylalanine and its adducts. It provides precise information on molecular weight and structural features by analyzing the mass-to-charge ratio (m/z) of ionized molecules.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds, including protected amino acids and peptides. uni-konstanz.de It is frequently coupled with liquid chromatography (LC-MS) to provide separation and mass analysis in a single run. beilstein-journals.orgnih.gov
For N-Fmoc-α-methyl-DL-phenylalanine, ESI-MS is used to confirm its identity by verifying that the experimentally determined molecular weight matches the calculated value (C₂₅H₂₃NO₄, MW = 401.46). chemimpex.com The technique typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) using ESI can determine the molecular mass with high accuracy (often to within a few parts per million), which allows for the unambiguous determination of the elemental composition. beilstein-journals.org ESI tandem mass spectrometry (ESI-MS/MS) can be employed to obtain structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which is particularly useful for characterizing peptide adducts. researchgate.net
| Technique | Ionization Mode | Analyte Type | Information Obtained | Source |
|---|---|---|---|---|
| ESI-MS | Positive/Negative | Protected amino acids, Peptides | Molecular weight confirmation ([M+H]⁺, [M-H]⁻) | nih.govuni-konstanz.de |
| HRMS (ESI-TOF) | Positive | Peptides | High-accuracy mass for elemental composition | beilstein-journals.org |
| ESI-MS/MS | Not specified | Nα-Fmoc-protected ureidopeptides | Structural characterization and differentiation of isomers | researchgate.net |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large biomolecules, especially proteins and peptides. europeanpharmaceuticalreview.com It is a soft ionization method that involves co-crystallizing the analyte with a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA). europeanpharmaceuticalreview.comnih.gov A laser pulse desorbs and ionizes the matrix and analyte, with the matrix facilitating the gentle ionization of the large peptide molecules, predominantly as singly charged ions [M+H]⁺. europeanpharmaceuticalreview.comutoronto.ca
In the context of peptide synthesis using N-Fmoc-α-methyl-DL-phenylalanine, MALDI-TOF MS is an excellent tool for characterizing the final peptide product. nih.gov Its key advantages include high sensitivity (sub-picomole detection limits), a broad mass range, and relative tolerance to salts and other contaminants, simplifying sample preparation. europeanpharmaceuticalreview.com The technique is used to:
Confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been assembled.
Assess the purity of the final product by detecting the presence of deletion sequences or other synthesis-related impurities.
Analyze complex mixtures of peptides. mdpi.com
The time-of-flight (TOF) analyzer separates ions based on their velocity, with lighter ions reaching the detector faster than heavier ones, allowing for accurate mass determination. utoronto.ca For more detailed structural analysis, MALDI-TOF/TOF instruments can be used to select a specific peptide ion, fragment it, and analyze the resulting fragment ions to confirm its amino acid sequence. europeanpharmaceuticalreview.com
Optical Spectroscopic Techniques for Structural Insights
Optical spectroscopy techniques are powerful for probing the electronic and vibrational properties of n-Fmoc-α-methyl-DL-phenylalanine, providing valuable information about its structure and interactions.
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The Fmoc group, with its fluorenyl moiety, exhibits characteristic absorption bands in the UV region. The absorption spectrum of Fmoc-phenylalanine derivatives typically shows peaks corresponding to the π-π* transitions of the aromatic rings. researchgate.net The position and intensity of these bands can be influenced by the solvent environment and the aggregation state of the molecule. For example, the formation of self-assembled structures can lead to changes in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance, reflecting the altered electronic environment of the chromophores upon aggregation. researchgate.net
Table 2: Typical UV-Vis Absorption Maxima for Fmoc-Phenylalanine Derivatives
| Compound/Derivative | Solvent/Condition | λmax (nm) | Reference |
| Fmoc-L-phenylalanine | pH 7.0 hydrogel | ~265, ~300 | researchgate.net |
| Fmoc-L-phenylalanine | pH 8.0 hydrogel | ~265, ~300 | researchgate.net |
Fluorescence spectroscopy is particularly sensitive to the local environment of the fluorescent moiety, in this case, the fluorenyl group of the Fmoc protecting group. rsc.org The intrinsic fluorescence of the Fmoc group can be used to study conformational changes, binding interactions, and self-assembly processes. rsc.org Changes in the fluorescence emission spectrum, such as shifts in the emission maximum, changes in fluorescence intensity (quantum yield), and variations in fluorescence lifetime, can provide insights into the aggregation state and the nature of the intermolecular interactions. rsc.orgpnas.org For instance, the formation of aggregates can lead to fluorescence quenching or enhancement, depending on the specific arrangement of the molecules. acs.org
Table 3: Illustrative Fluorescence Properties of Fmoc-Amino Acid Derivatives
| Compound/Derivative | Excitation λ (nm) | Emission λmax (nm) | Observation | Reference |
| Naphthyl-derived α-amino acid | - | 356 | Intense fluorescence | rsc.org |
| 4-N,N-dimethylamino-1,8-naphthalimide analogue | - | - | 40 nm shift on binding | rsc.org |
Raman spectroscopy provides information about the vibrational modes of a molecule and is a valuable tool for detailed structural analysis. acs.org The Raman spectrum of n-Fmoc-α-methyl-DL-phenylalanine would exhibit characteristic bands corresponding to the vibrations of the phenyl ring, the amide bond, the carboxylic acid group, and the Fmoc group. researchgate.net Analysis of the Raman spectra can reveal information about the secondary structure and intermolecular interactions, such as hydrogen bonding, in self-assembled structures. acs.org For example, changes in the amide I and amide III bands can indicate transitions between random coil and β-sheet conformations, which are often involved in the self-assembly of Fmoc-amino acids. researchgate.net
Table 4: Key Raman Bands for Phenylalanine and Related Structures
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
| Phenyl ring breathing | ~1002 | Symmetric ring breathing | researchgate.net |
| Phenyl ring vibration | ~1032 | In-plane C-H bend | researchgate.net |
| Amide I | ~1650-1680 | C=O stretching | acs.org |
| Amide III | ~1230-1300 | C-N stretching and N-H bending | acs.org |
Dynamic Light Scattering (DLS) for Nanostructure Size Distribution and Aggregation Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. nih.gov It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. nih.gov For n-Fmoc-α-methyl-DL-phenylalanine, DLS is instrumental in studying its self-assembly and aggregation behavior in different solvent conditions. researchgate.net
The technique can determine the hydrodynamic radius (Rh) of the self-assembled nanostructures, providing insights into their size and polydispersity. researchgate.netnih.gov By monitoring the changes in particle size over time or as a function of concentration, temperature, or pH, DLS can elucidate the kinetics and mechanism of aggregation. researchgate.netchemrxiv.org This information is critical for controlling the formation of desired nanostructures, such as nanofibers, nanotubes, or hydrogels. researchgate.netmdpi.com
Table 5: Illustrative DLS Data for Self-Assembled Fmoc-Dipeptides
| Fmoc-Dipeptide | Condition | Hydrodynamic Diameter (nm) | Reference |
| Fmoc-mFmF | 0.20 wt%, pH 7.4 | ~200-300 | researchgate.net |
| Fmoc-FmF | 0.20 wt%, pH 7.4 | ~100-200 | researchgate.net |
| Fmoc-mFDF | 0.20 wt%, pH 7.4 | ~50-100 | researchgate.net |
Advanced Microscopy Techniques for Morphology Studies of Self-Assembled Structures
Advanced microscopy techniques are essential for visualizing the morphology and three-dimensional architecture of the self-assembled structures formed by n-Fmoc-α-methyl-DL-phenylalanine.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are widely used to obtain high-resolution images of the nanostructures. researchgate.netacs.org These techniques can reveal the shape, size, and surface features of the aggregates, such as nanofibers, ribbons, and spherical nanoparticles. For instance, TEM has been used to observe the fibrous networks in hydrogels formed by Fmoc-dipeptides. researchgate.net
Atomic Force Microscopy (AFM) provides three-dimensional topographical information at the nanoscale and can be used to measure the mechanical properties of the self-assembled structures. acs.org AFM can be operated in various modes to probe not only the morphology but also the stiffness and elasticity of the nanostructures, which are important parameters for their potential applications in biomaterials. acs.org
Confocal Laser Scanning Microscopy (CLSM) is another valuable tool, particularly for studying hydrogels. researchgate.net By using fluorescent dyes, CLSM can visualize the three-dimensional network structure of the hydrogel and provide insights into its porosity and homogeneity. researchgate.net
These advanced microscopy techniques, in combination with the spectroscopic and light scattering methods, provide a comprehensive understanding of the self-assembly process and the resulting supramolecular architectures of n-Fmoc-α-methyl-DL-phenylalanine.
Helium Ion Microscopy (HIM)
Helium Ion Microscopy (HIM) is an advanced imaging technique that offers superior resolution (up to 0.25 nm) and surface sensitivity compared to conventional scanning electron microscopy (SEM) beilstein-journals.org. It utilizes a focused beam of helium ions to scan the sample surface, generating signals from secondary electrons that provide detailed topographical and material contrast. The small interaction volume of helium ions minimizes sample damage and provides a large depth of field, making it ideal for imaging delicate, non-conductive biological and organic materials, including peptide-based nanostructures. beilstein-journals.org
In the context of Fmoc-amino acid derivatives, HIM can reveal the intricate morphology of self-assembled networks in hydrogels. For instance, in studies of hybrid hydrogels composed of Fmoc-phenylalanine (Fmoc-F) and graphene oxide (GO), HIM has been employed to visualize the fine structure of the gel network. acs.org These investigations show that Fmoc-F forms fibrillar loops that encircle well-dispersed GO flakes, which appear as semi-transparent sheets in the micrographs. acs.org The high-resolution capabilities of HIM allow for clear imaging of the interaction between the peptide fibers and other components of an adduct, which would be similarly applicable to visualizing n-Fmoc-α-methyl-DL-phenylalanine fibers in composite materials. acs.orgresearchgate.net The technique's ability to image uncoated samples is particularly advantageous for preserving the native structure of the hydrogel. beilstein-journals.org
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a cornerstone technique for characterizing the morphology of self-assembled nanostructures from Fmoc-protected amino acids and peptides. By transmitting a beam of electrons through an ultrathin specimen, TEM can resolve the internal structure and dimensions of features such as nanofibers and nanosheets with high resolution. nih.gov
Studies on Fmoc-dipeptides, including those containing α-methyl-L-phenylalanine, demonstrate the power of TEM in elucidating how subtle changes in molecular structure affect supramolecular assembly. For example, research has shown that the position of the α-methyl group dramatically influences the resulting nanostructure. researchgate.net While Fmoc-L-Phe-L-Phe (Fmoc-FF) typically forms nanofibers, the introduction of a methyl group in Fmoc-α-methyl-L-Phe-α-methyl-L-Phe (Fmoc-mFmF) leads to the formation of distinct nanoribbons. researchgate.net TEM imaging is crucial for observing these morphological transitions and for measuring the dimensions of the assembled structures. researchgate.net In many Fmoc-peptide hydrogels, TEM reveals a network of entangled fibers with diameters often in the range of tens of nanometers. nih.gov
Below is a data table summarizing TEM findings for various Fmoc-dipeptides, illustrating the type of data obtainable for n-Fmoc-α-methyl-DL-phenylalanine adducts.
| Compound Name | Observed Nanostructure (via TEM) | Hydrogel Formation Ability (0.40 wt%) |
| Fmoc-FF | Nanofibers | Gel |
| Fmoc-mFF | Nanofibers | Gel |
| Fmoc-FmF | Nanosheets | Turbid Solution |
| Fmoc-mFmF | Nanoribbons | Turbid Solution |
| Fmoc-DFmF | Nanofibers | Gel |
| Fmoc-mFDF | Nanosheets | Turbid Solution |
| (Data adapted from a study on Fmoc-dipeptides comprising α-methyl-L-phenylalanine researchgate.net) |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique used to generate three-dimensional, high-resolution topographical images of a sample surface. It operates by scanning a sharp tip attached to a cantilever across the sample, measuring the deflection of the cantilever as it interacts with surface features. AFM is particularly well-suited for studying peptide self-assembly as it can be performed in both air and liquid environments, allowing for the characterization of hydrogels in their hydrated state. acs.orgmdpi.com
AFM has been widely used to investigate the fibrillar networks of Fmoc-peptide hydrogels. mdpi.comrsc.org It provides quantitative data on the dimensions of the self-assembled structures, such as the height and width of nanofibers. acs.org For example, in the study of Fmoc-F/GO hybrid hydrogels, AFM imaging confirmed the presence of fibers and provided their dimensions, complementing the findings from HIM and TEM. acs.org Furthermore, AFM can be used in a force spectroscopy mode to probe the mechanical properties of hydrogels or to measure the interaction forces between a single peptide molecule and a surface, offering insights into the fundamental drivers of self-assembly. nih.gov The ability to measure adhesion forces provides a direct way to quantify how modifications, such as α-methylation, impact the intermolecular interactions that govern the formation of adducts. nih.gov
The table below presents typical dimensional data that can be obtained from microscopy analysis of Fmoc-peptide assemblies.
| Microscopy Technique | Feature Measured | Typical Dimensions |
| TEM | Fiber Diameter | ~10 nm nih.gov |
| AFM | Fiber Height | 5 - 10 nm acs.org |
| AFM | Fiber Width | 25 - 50 nm acs.org |
| HIM | Fiber Morphology | High-resolution fibrillar loops acs.org |
Stereochemical Investigations and Enantiomeric Purity Determination in N Fmoc α Methyl Dl Phenylalanine Research
Methods for Assessing Enantiomeric Excess and Optical Purity
Ensuring the enantiomeric purity of N-Fmoc-α-methyl-DL-phenylalanine and its derivatives is paramount for their use in stereospecific applications. Several analytical techniques are employed to determine the enantiomeric excess (e.e.) and optical purity of these compounds.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying enantiomers.
Chiral HPLC:
Chiral HPLC is a widely used method for the enantioseparation of Fmoc-protected amino acids. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective. For instance, Lux® cellulose (B213188) and amylose-based columns have demonstrated successful separation of various Fmoc-α-amino acid derivatives under reversed-phase conditions. phenomenex.comwindows.net A screening of five different polysaccharide-based CSPs showed that all 19 common Fmoc-protected α-amino acids could be resolved. windows.net Specifically, Lux® Cellulose-2 was the most successful, achieving 18 chiral recognitions, with 15 being baseline resolved. windows.net The choice of mobile phase, often a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) and an acidic additive, is crucial for achieving optimal separation. windows.net For many Fmoc-amino acids, baseline resolution can be achieved in under 25 minutes using isocratic conditions. phenomenex.comwindows.net
A comparative study of quinine-based zwitterionic (ZWIX) and anion-exchanger (QN-AX) type CSPs for the enantioseparation of 19 Nα-Fmoc proteinogenic amino acids revealed different performances. nih.gov Under hydro-organic mobile phase conditions, the QN-AX™ phase generally provided higher retention, selectivity, and resolution compared to the ZWIX(+)™ phase. nih.gov In all cases, the D-enantiomers eluted before the L-enantiomers on these quinine-based columns. nih.gov
Chiral GC:
Gas chromatography is another established technique for the enantioseparation of amino acids, though it requires derivatization to ensure volatility. researchgate.net Chirasil®-Val, a dimethylpolysiloxane bonded with L-valine tert-butylamide, is a commonly used chiral stationary phase. researchgate.net GC coupled with mass spectrometry (GC-MS) offers high sensitivity and reliability for determining enantiomeric ratios, especially in complex mixtures. researchgate.net A protocol for the GC-MS profiling of chiral secondary amino acids involves derivatization with heptafluorobutyl chloroformate (HFBCF) followed by separation on a Chirasil-L-Val capillary column. springernature.com
Table 1: Chiral HPLC Separation of Fmoc-Amino Acids
| Chiral Stationary Phase (CSP) | Successful Separations | Key Findings | Reference |
|---|---|---|---|
| Lux® Polysaccharide-based | All 19 common Fmoc-α-amino acids | Lux® Cellulose-2 most successful; baseline resolution often under 25 min. | windows.net |
| Quinine-based Zwitterionic and Anion-Exchanger | 19 Nα-Fmoc proteinogenic amino acids | QN-AX™ generally showed better performance than ZWIX(+)™ under hydro-organic conditions. D-enantiomers eluted first. | nih.gov |
NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for determining enantiomeric purity. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts in the NMR spectrum.
N-acyl L-amino acid derivatives have been explored as CSAs for chiral phosphorus compounds. nih.gov For instance, N-Fmoc-L-phenylalanine was used to differentiate the enantiomers of a racemic phosphonate (B1237965), resulting in two distinct signals in the ³¹P NMR spectrum. nih.govscispace.com Even better resolution was achieved with N-Fmoc-N′-Boc-L-tryptophan, which has a larger side-chain group. nih.govscispace.com These commercially available amino acid derivatives offer a convenient way to measure the enantiomeric purity of various chiral compounds. nih.gov
Modified amino acids have also been effectively used as CSAs for the enantiodiscrimination of chiral α-arylalkylamines. researchgate.net The principle relies on the formation of hydrogen-bonded complexes between the chiral acid (the CSA) and the chiral amine, leading to observable differences in their NMR spectra. scispace.com Tetraaza macrocyclic compounds have also been shown to be effective CSAs for α-hydroxy acids and N-Ts-α-amino acids. rsc.org
Racemization Studies During Synthetic Steps and Derivatization Procedures
The α-proton of an amino acid is susceptible to abstraction under basic conditions, which can lead to racemization, particularly during peptide synthesis. The risk of racemization is a significant concern, as it can lead to the formation of undesirable diastereomeric peptides that are difficult to separate.
The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, especially when the carboxylic acid is activated for peptide bond formation. mdpi.comhighfine.com Factors that influence the extent of racemization include the nature of the protecting group, the coupling reagents, the base used, and the solvent. highfine.comcdnsciencepub.com
For N-methylamino acids, racemization has been observed during deprotection steps. For example, Z-MeIle and Z-Ala-MeLeu were found to be substantially racemized by hydrogen bromide in acetic acid. cdnsciencepub.com Saponification with aqueous sodium hydroxide (B78521) also led to appreciable racemization of certain N-methylamino acid esters. cdnsciencepub.com
In solid-phase peptide synthesis (SPPS), the choice of coupling reagent is critical. For instance, in the synthesis of peptides containing Fmoc-L-His(Trt)-OH, Fmoc-L-Ser(tBu)-OH, and Fmoc-L-Cys(Trt)-OH, the extent of racemization was found to be dependent on the coupling reagent used. nih.gov The use of N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HONSu) as an additive can often yield stereochemically pure products. cdnsciencepub.com The basicity and steric hindrance of the organic base employed also play a crucial role, with bulkier bases sometimes leading to less racemization. highfine.com Phenylglycine is particularly prone to racemization due to the acidic nature of its benzylic alpha-proton. researchgate.net
Table 2: Factors Influencing Racemization in Peptide Synthesis
| Factor | Influence on Racemization | Example/Mitigation Strategy | Reference |
|---|---|---|---|
| Coupling Reagents | Different reagents have varying propensities to cause racemization. | Using DCC/HONSu can minimize racemization. | cdnsciencepub.com |
| Base | Stronger, less hindered bases can increase racemization. | Using sterically hindered bases like 2,4,6-collidine may reduce racemization. | highfine.com |
| Protecting Group | The nature of the N-terminal protecting group affects stability. | Urethane-type protecting groups like Fmoc and Boc generally suppress racemization. | nih.gov |
| Amino Acid Side Chain | Certain side chains (e.g., in His, Cys, Phg) increase susceptibility. | Careful selection of coupling conditions is crucial for these residues. | nih.govresearchgate.net |
| Deprotection Conditions | Harsh acidic or basic conditions can cause racemization. | Z-MeIle is substantially racemized by HBr in acetic acid. | cdnsciencepub.com |
Impact of Stereochemistry on Peptide Conformation, Self-Assembly, and Biological Activity
The stereochemistry of α-methylated amino acids like α-methyl-phenylalanine has a profound impact on the structure and function of peptides. The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, favoring specific secondary structures.
Peptides containing Cα-methylated α-amino acids show a strong tendency to adopt β-turn and 3₁₀-helical conformations. tandfonline.comrsc.org The handedness of the resulting helix is dictated by the chirality of the α-methylated residue. tandfonline.com Interestingly, the relationship between the chirality of (αMe)Phe and the helix handedness is opposite to that of standard protein amino acids. tandfonline.com
The stereochemistry also influences the self-assembly of peptides. Fmoc-dipeptides containing α-methyl-L-phenylalanine have been shown to self-assemble into various nanostructures, and the position of the methyl group significantly affects the morphology of these assemblies and their ability to form hydrogels. consensus.appresearchgate.net Non-covalent interactions, such as π-π stacking and hydrophobic interactions, are the driving forces behind this self-assembly process. frontiersin.org
The biological activity of peptides is also highly dependent on their stereochemistry. The conformational constraints imposed by α-methylated amino acids can lead to peptides with enhanced stability against proteases and improved receptor binding affinity and selectivity. acs.org For example, substituting phenylalanine with conformationally restricted analogues like 2-aminoindan-2-carboxylic acid (Aic) in a cyclic opioid peptide led to a significant increase in μ-opioid receptor selectivity. nih.gov
Chiral Catalysis in the Asymmetric Synthesis of α-Methylated Phenylalanine Derivatives
The asymmetric synthesis of α-methylated phenylalanine derivatives is a key area of research, with chiral catalysis playing a central role. Various catalytic systems have been developed to achieve high enantioselectivity.
One approach involves the asymmetric alkylation of a glycine (B1666218) Schiff base using a chiral phase-transfer catalyst. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been successfully used to catalyze the α-alkylation of a glycine Schiff base with substituted benzyl (B1604629) bromides, yielding both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives in excellent yields and enantioselectivity. mdpi.com
Another strategy is the enantioselective alkylation of an N-protected alanine (B10760859) derivative. The Maruoka catalyst has been employed for the enantioselective alkylation of N-protected alanine tert-butyl ester, which is a key step in the synthesis of (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid, a potential agent for boron neutron capture therapy. nih.gov
Rhodium-catalyzed asymmetric conjugate addition reactions also provide a route to chiral phenylalanine derivatives. The conjugate addition of arylboronic acids to N-phthalimidodehydroalanine, catalyzed by a Rh(I) complex with a chiral diene ligand, proceeds via a conjugate addition and enantioselective protonation cascade to afford the desired products in high yields and with excellent enantiomeric excess. researchgate.net
The alkylation of chiral nickel(II) Schiff base complexes of glycine and alanine has also been used for the asymmetric synthesis of α-amino acids. Optically pure (S)-α-methylphenylalanine was obtained with high selectivity after separation of the diastereomeric complexes and hydrolysis. rsc.org
Future Directions and Emerging Research Avenues
Applications in Functional Bio-Nanomaterials and Advanced Scaffolds
The self-assembly of Fmoc-amino acids into functional nanomaterials, such as hydrogels, is a rapidly advancing field. nih.govd-nb.inforeading.ac.uk These materials have significant potential in biomedical applications, including tissue engineering and drug delivery. researchgate.netnih.gov The incorporation of n-Fmoc-a-methyl-DL-phenylalanine into these systems can modulate their structural and functional properties.
The α-methyl group on the phenylalanine residue restricts the conformational flexibility of the peptide backbone, which can favor the formation of helical structures. nih.govresearchgate.net This has been shown to enhance the cholesterol efflux potential of apolipoprotein A-I mimetic peptides. nih.gov The controlled self-assembly of Fmoc-dipeptides containing α-methyl-L-phenylalanine can be used to create tailored peptide nanomaterials. researchgate.net These materials exhibit potential for applications in vaccine delivery and regenerative medicine. researchgate.net
The formation of hydrogels from Fmoc-phenylalanine and its derivatives is influenced by various factors, including pH and the presence of co-solvents. rsc.orgnih.gov The resulting fibrillar networks can encapsulate therapeutic agents, offering a platform for controlled drug release. d-nb.info Furthermore, the combination of Fmoc-amino acids with other materials, such as graphene oxide, can lead to hybrid hydrogels with enhanced properties, including improved antimicrobial activity. acs.org
Table 1: Applications of Fmoc-Amino Acid Based Nanomaterials
| Application Area | Specific Example | Reference |
| Tissue Engineering | Hydrogel scaffolds for cell culture. nih.gov | nih.gov |
| Drug Delivery | Encapsulation and controlled release of therapeutic agents. d-nb.info | d-nb.info |
| Antimicrobial Agents | Hydrogels with inherent bactericidal properties. nih.gov | nih.gov |
| Biosensors | Detection of amyloid fibrils. nih.gov | nih.gov |
| Vaccine Delivery | Tailored peptide nanomaterials. researchgate.net | researchgate.net |
Exploration of Novel and Greener Synthetic Pathways for α-Methylated Amino Acids
The synthesis of α-methylated amino acids is an area of active research, with a growing emphasis on developing more efficient and environmentally friendly methods. rsc.orgbeilstein-journals.org Traditional chemical synthesis routes often involve harsh reagents and produce significant waste. nih.gov
Greener Synthetic Approaches:
Biocatalytic Methods: The use of enzymes in the synthesis of unnatural amino acids offers a "greener" alternative to chemical methods. nih.govmdpi.com Engineered microorganisms can be used to produce these amino acids in a more sustainable manner. nih.gov
Phase-Transfer Catalysis: This method has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. researchgate.netu-tokyo.ac.jpscispace.com Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, enable the asymmetric alkylation of glycine (B1666218) derivatives to produce optically active α-amino acids. scispace.comnih.gov
Dimethyl Carbonate (DMC) as a Methylating Agent: A novel and efficient method for the modification of amino acids using dimethyl carbonate (DMC) in an acid system has been developed for N-methylation, N,O-dimethylation, and N-formylation of various amino acids. researchgate.net
Novel Synthetic Strategies:
Diastereoselective Alkylation: A notable approach involves the diastereoselective alkylation of a tricyclic iminolactone derived from (1S)-(+)-3-carene to produce optically pure (S)-α-methyl-α-substituted-α-amino acids. nih.gov
Oxazolidinone Intermediates: An improved process for creating chiral, α-methylated, α-substituted amino acids involves the formation of an oxazolidinone intermediate. google.com
The development of these novel and greener synthetic pathways is crucial for making α-methylated amino acids like this compound more accessible for research and industrial applications.
Advanced Computational Design and Prediction of α-Methylated Peptide Properties
Computational modeling has become an indispensable tool in peptide and protein design. mdpi.comnih.gov For peptides containing α-methylated amino acids, computational methods can predict their conformational preferences and biological activities, thereby guiding experimental efforts. google.comacs.org
The introduction of an α-methyl group significantly alters the conformational landscape of a peptide. tandfonline.com Molecular dynamics (MD) simulations and metadynamics can be used to explore the rotational dynamics of the amino acid side chains and generate free energy profiles for different conformations. nih.govsemanticscholar.orgbplaced.net This information is critical for understanding how α-methylation influences the structure and function of a peptide.
Quantitative structure-activity relationship (QSAR) models are being developed to analyze the effects of α-methylation on peptide potency. mdpi.com These models can help in the rational design of peptide-based drugs with improved properties. For instance, computational screening of peptides containing modified amino acids can be used to predict their solubility, a key parameter for drug development. biorxiv.org
Table 2: Computational Tools in α-Methylated Peptide Research
| Computational Method | Application | Reference |
| Molecular Dynamics (MD) Simulations | Investigating conformational flexibility and dynamics. nih.govchinesechemsoc.org | nih.govchinesechemsoc.org |
| Metadynamics | Calculating free energy profiles of side-chain rotations. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of peptides. mdpi.comacs.org | mdpi.comacs.org |
| Solubility Prediction Algorithms | Estimating the solubility of peptides with non-natural amino acids. biorxiv.org | biorxiv.org |
The integration of these computational approaches facilitates a deeper understanding of the structure-activity relationships of α-methylated peptides and accelerates the design of new molecules with desired properties.
Role in High-Throughput Screening and Combinatorial Chemistry Libraries for Material Science
The unique properties of α-methylated amino acids make them valuable components in the construction of combinatorial chemistry libraries for materials science applications. researchgate.net High-throughput screening of these libraries can lead to the discovery of novel materials with specific functionalities.
The incorporation of this compound into peptide libraries can be used to explore a vast chemical space. The resulting peptides can be screened for their ability to self-assemble into various nanostructures, such as fibers, ribbons, and hydrogels. researchgate.netnih.gov The properties of these materials are highly dependent on the amino acid sequence and the presence of modifications like α-methylation.
The development of efficient methods for the synthesis and screening of these libraries is crucial for accelerating the discovery of new materials. The use of solid-phase peptide synthesis allows for the rapid generation of large numbers of peptides with diverse sequences. acs.org The screening of these libraries can be performed using a variety of techniques, including microscopy, spectroscopy, and rheology, to identify materials with desired properties. nih.gov
The insights gained from these high-throughput screening efforts can be used to develop design principles for the creation of new functional materials. This approach has the potential to revolutionize the field of materials science by enabling the rapid discovery of materials with tailored properties for a wide range of applications.
Q & A
Q. Which computational methods predict α-methyl substitution’s impact on peptide secondary structures?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model steric effects on β-sheet/α-helix formation.
- Rosetta Modeling : Predict stability changes in designed peptides using energy minimization.
- Machine Learning : Train models on existing α-methyl peptide datasets to forecast structural outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
